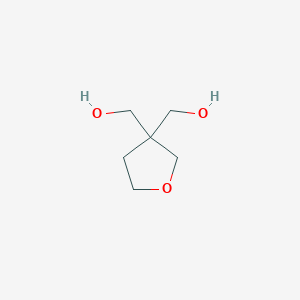

(Tetrahydrofuran-3,3-diyl)dimethanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H12O3 |

|---|---|

Molecular Weight |

132.16 g/mol |

IUPAC Name |

[3-(hydroxymethyl)oxolan-3-yl]methanol |

InChI |

InChI=1S/C6H12O3/c7-3-6(4-8)1-2-9-5-6/h7-8H,1-5H2 |

InChI Key |

LVHJHYIENWZTMG-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC1(CO)CO |

Origin of Product |

United States |

Synthetic Methodologies for Tetrahydrofuran 3,3 Diyl Dimethanol and Its Isomers

Approaches to Tetrahydrofuran (B95107) Ring Formation with Dimethanol Moieties

The construction of the (Tetrahydrofuran-3,3-diyl)dimethanol framework can be envisaged through two primary strategies: forming the tetrahydrofuran ring with the dimethanol moiety already in place or pre-formed, and introducing the hydroxymethyl groups onto a pre-existing tetrahydrofuran ring.

Cyclization Strategies

Intramolecular cyclization is a cornerstone for the synthesis of cyclic ethers like tetrahydrofuran. For this compound, this would involve the cyclization of a linear precursor that already contains the required carbon skeleton and functional groups. A hypothetical precursor would be a 2,2-bis(hydroxymethyl)pentane-1,5-diol derivative. The synthesis of such a precursor could be a multi-step process, and the subsequent cyclization would likely proceed via an intramolecular Williamson ether synthesis, where a terminal hydroxyl group displaces a leaving group at the other end of the chain to form the tetrahydrofuran ring.

Key to this approach is the selective protection of the various hydroxyl groups to ensure the desired cyclization occurs. For instance, the two primary hydroxyl groups of the dimethanol moiety would need to be protected while one of the terminal hydroxyls is converted into a good leaving group (e.g., a tosylate or mesylate) and the other is poised for nucleophilic attack.

Ring-Opening and Ring-Expansion Processes in Tetrahydrofuran Precursors

An alternative to de novo ring formation is the modification of an existing cyclic precursor. One plausible, though less direct, route involves the ring expansion of a smaller, more strained ring system, such as an oxetane. Specifically, the synthesis of 3,3-bis(hydroxymethyl)oxetane is known. biosynth.comnih.gov This compound could potentially serve as a precursor to this compound.

Photochemical ring expansion reactions of oxetanes to tetrahydrofurans have been reported. rsc.orgresearchgate.net These reactions often proceed through the formation of an ylide intermediate upon reaction with a carbene, followed by a rearrangement to the larger ring system. While this method is efficient for certain substituted oxetanes, its application to a substrate with two hydroxymethyl groups at the 3-position would need to be investigated to determine its feasibility and selectivity.

Regioselective Introduction of Hydroxymethyl Groups onto Tetrahydrofuran Rings

A different synthetic logic involves starting with a pre-formed tetrahydrofuran ring and introducing the two hydroxymethyl groups at the C3 position. A key intermediate for this strategy would be tetrahydrofuran-3-one. The synthesis of tetrahydrofuran-3-one can be achieved through various methods, including the dehydration and hydration of 2-butyne-1,4-diol (B31916) compounds catalyzed by ceric sulfate. google.com

Once tetrahydrofuran-3-one is obtained, the challenge lies in the geminal dihydroxymethylation of the ketone. This could potentially be achieved through a two-step process involving an initial reaction with a one-carbon nucleophile, such as a cyanide or a protected hydroxymethyl anion equivalent, followed by reduction or further functionalization. A more direct approach would be a double aldol-type reaction with formaldehyde (B43269) (formylation). However, controlling the reaction to achieve the desired dialkylation without competing side reactions like polymerization or enolization can be challenging.

Stereoselective and Enantioselective Synthesis of this compound and Related Chiral Analogs

The creation of chiral analogs of this compound, where the quaternary C3 carbon is a stereocenter, requires sophisticated asymmetric synthesis techniques.

Chiral Auxiliary-Based Strategies

Chiral auxiliaries are powerful tools for controlling stereochemistry in organic synthesis. thieme-connect.com In the context of synthesizing chiral 3,3-disubstituted tetrahydrofurans, a chiral auxiliary could be attached to a precursor molecule to direct the diastereoselective introduction of the two hydroxymethyl groups or their synthetic equivalents.

For instance, if proceeding through a tetrahydrofuran-3-one intermediate, a chiral auxiliary could be used to form a chiral enamine or enolate, which would then react with an electrophile. Subsequent removal of the auxiliary would yield the enantiomerically enriched product. While this strategy is well-established for many transformations, its application to the geminal dialkylation of a cyclic ketone would require careful optimization to achieve high diastereoselectivity.

Asymmetric Catalysis in Tetrahydrofurandimethanol Synthesis

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis. This could involve the use of a chiral catalyst to control the stereochemical outcome of a key bond-forming reaction. For the synthesis of chiral this compound, several catalytic strategies could be envisioned.

If a cyclization approach is taken, a chiral catalyst could be employed to control the stereochemistry of the cyclization step itself. For example, nickel-catalyzed asymmetric intramolecular reductive cyclizations have been shown to be effective for constructing chiral tetrahydrofuran rings. rsc.org

Alternatively, if a dialkylation strategy is pursued, a catalytic asymmetric allylation of a ketone could be a relevant starting point. nih.gov While this would introduce allyl groups rather than hydroxymethyl groups, these could potentially be converted to the desired functionality in subsequent steps. The development of a catalytic asymmetric geminal dihydroxymethylation of a cyclic ketone remains a significant synthetic challenge.

Chiral Lewis Acid Catalysis (e.g., BINOL-derived catalysts)

Chiral Lewis acids (CLAs) are catalysts that facilitate reactions while influencing the stereochemical outcome, leading to the preferential formation of one enantiomer or diastereomer. wikipedia.org These catalysts typically feature a metal center, such as aluminum, boron, or titanium, coordinated to a chiral ligand. wikipedia.org The BINOL (1,1'-bi-2-naphthol) framework is a foundational component of many successful chiral ligands used in asymmetric synthesis. sigmaaldrich.comnih.gov

BINOL-derived catalysts, particularly those based on phosphoric acids, have been developed for a range of enantioselective reactions. nih.govchemrxiv.org For instance, catalysts generated from aluminum and vaulted biaryl ligands like VAPOL, which is structurally related to BINOL, have demonstrated high efficiency and stereoselectivity in asymmetric Diels-Alder reactions to form cyclic ethers. sigmaaldrich.com In some cases, these vaulted ligands provide significantly higher enantiomeric excess compared to traditional BINOL-based catalysts. sigmaaldrich.com The synthesis of chiral tetrahydrofuran derivatives can be achieved through various C-C bond-forming reactions, such as enantioselective Diels-Alder or aldol (B89426) reactions, which can be catalyzed by BINOL-based Lewis acids. sigmaaldrich.comrsc.org The strategic application of these catalysts can guide the formation of specific stereocenters on the tetrahydrofuran ring, which is a key step toward synthesizing chiral isomers of molecules like this compound.

| Catalyst Type | Reaction Example | Key Feature | Source |

| BINOL-derived Lewis Acid | Asymmetric Diels-Alder | Induces enantioselectivity in cyclization reactions. | sigmaaldrich.com |

| Zr-VANOL/VAPOL | Asymmetric Imine Aldol Reaction | Provides chiral β-amino esters with high induction. | sigmaaldrich.com |

| BINOL Phosphoric Acid | Imine Amidation | Acts as a chiral Brønsted acid catalyst. | sigmaaldrich.com |

Transition Metal Catalysis (e.g., Rhodium complexes)

Transition metals, particularly rhodium, offer versatile catalytic systems for synthesizing heterocyclic compounds like tetrahydrofurans. acs.orgnih.gov Rhodium(II) complexes are notably effective in catalyzing reactions involving diazo compounds. acs.org One powerful strategy involves the rhodium(II)-catalyzed reaction of α-diazo ketones, which generates a carbonyl ylide intermediate. nih.gov This intermediate can then undergo intramolecular or intermolecular [3+2] cycloaddition reactions to form the tetrahydrofuran ring. nih.gov

A specific application demonstrates the transformation of 1-(N-sulfonyl-1,2,3-triazol-4-yl)alkanols using rhodium(II) catalysts. acs.org This process proceeds through a denitrogenation step to form a rhodium carbenoid, which then rearranges to produce dihydrofuran-3-imines. acs.org These imines can be readily hydrolyzed to yield 2,5-trans-disubstituted dihydrofuran-3-ones, which are valuable precursors for creating highly substituted tetrahydrofuran structures. acs.org The stereoselectivity of these reactions is often high, allowing for controlled access to specific diastereomers. acs.org

Diastereoselective Control in Tetrahydrofurandimethanol Formation

Achieving diastereoselective control is crucial when multiple stereocenters are created in a single reaction. For tetrahydrofurandimethanol and its isomers, controlling the relative orientation of substituents on the ring is paramount. Various methods have been developed to influence this outcome.

Lewis acid-mediated rearrangements of substrates like 4,5-dihydro-1,3-dioxepins provide a pathway to stereoselectively synthesize both cis- and trans-2,3-disubstituted tetrahydrofurans. nih.gov The choice of Lewis acid and reaction temperature can direct the formation toward either the kinetically favored cis product at low temperatures or the thermodynamically more stable trans product at higher temperatures. nih.gov

Another approach involves the reaction of γ,δ-epoxycarbanions with aldehydes. nih.gov This method yields hydroxymethyl-substituted tetrahydrofurans with high diastereoselectivity. nih.gov The process involves a reversible initial addition followed by an irreversible cyclization, where the relative rates of cyclization for different stereoisomers control the final product distribution. nih.gov Additionally, radical cyclizations can be influenced by the addition of Lewis acids to reverse or control the diastereoselectivity of the ring formation. diva-portal.org

A three-step strategy for the diastereoselective synthesis of tetrahydrofurans has been developed utilizing a Tandem Mukaiyama Aldol-Lactonization (TMAL) process followed by a Mead reductive cyclization of the resulting keto-β-lactones. nih.gov The stereochemical outcomes are predictable based on established models for Lewis acid-mediated additions and reductions of oxocarbenium ion intermediates. nih.gov

Reduction Strategies for Precursors to this compound

The synthesis of this compound often involves the reduction of a suitable precursor that already contains the tetrahydrofuran ring but with the 3,3-substituents in a higher oxidation state, such as a dicarboxylic acid or its diester derivative (e.g., diethyl tetrahydrofuran-3,3-dicarboxylate).

Catalytic Hydrogenation Methodologies (e.g., Palladium on Carbon)

Catalytic hydrogenation is a widely used reduction method in organic chemistry. vaia.com For the synthesis of tetrahydrofuran derivatives, this technique can be applied to reduce unsaturated precursors. Palladium on carbon (Pd/C) is a common and effective heterogeneous catalyst for such transformations. rsc.orgyoutube.com

The hydrogenation of furanic compounds, which are derived from biomass, is a well-studied area. acs.org For example, furfural (B47365) can be hydrogenated over a Pd/C catalyst to produce tetrahydrofurfuryl alcohol. rsc.org This process involves the reduction of both the aldehyde group and the furan (B31954) ring itself. rsc.orgacs.org Applying this logic, a precursor containing a furan ring could be hydrogenated to a tetrahydrofuran ring. While this method is more commonly used for ring saturation, it can also reduce other functional groups depending on the reaction conditions.

| Catalyst | Substrate Example | Product Example | Key Feature | Source |

| Pd/AC | Furfural | Tetrahydrofurfuryl alcohol | High activity and selectivity in scCO₂. | rsc.org |

| Various | Furfural, HMF | Various alcohols | Reduction of C=O bond and/or furan ring. | acs.org |

Hydride Reduction Reagents (e.g., Lithium Aluminum Hydride, Sodium Borohydride)

Hydride reagents are essential for the reduction of carbonyl functional groups. libretexts.org The choice of reagent depends on the specific functional group to be reduced.

Lithium Aluminum Hydride (LiAlH₄) is a powerful reducing agent capable of reducing a wide range of carbonyl-containing functional groups, including esters, carboxylic acids, and amides. wikipedia.orgmasterorganicchemistry.com It is the reagent of choice for converting esters or carboxylic acids to primary alcohols. libretexts.orglibretexts.org Therefore, to synthesize this compound, a precursor such as tetrahydrofuran-3,3-dicarboxylic acid or a corresponding diester would be effectively reduced by LiAlH₄ in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF). libretexts.orgbyjus.com The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbons, ultimately yielding two primary alcohol groups after an aqueous workup. libretexts.orgyoutube.com

Sodium Borohydride (NaBH₄) is a milder and more selective reducing agent than LiAlH₄. harvard.edu It readily reduces aldehydes and ketones to the corresponding primary and secondary alcohols, respectively. chemguide.co.ukmasterorganicchemistry.com However, under standard conditions, it is generally unreactive towards less electrophilic functional groups like esters and carboxylic acids. libretexts.orgmasterorganicchemistry.com Therefore, NaBH₄ would not be suitable for reducing a diester precursor directly to this compound. It would, however, be the ideal reagent to reduce a precursor like tetrahydrofuran-3,3-dicarbaldehyde to the target diol. libretexts.org

| Reagent | Functional Group Reduced | Product | Solvent | Source |

| LiAlH₄ | Ester, Carboxylic Acid | Primary Alcohol | Anhydrous Ether/THF | libretexts.orgbyjus.com |

| NaBH₄ | Aldehyde, Ketone | Primary/Secondary Alcohol | Methanol, Ethanol | harvard.educhemguide.co.uk |

Radical-Mediated Synthetic Routes to Tetrahydrofuran Derivatives

Radical reactions provide an alternative and powerful method for constructing the tetrahydrofuran ring. diva-portal.org These reactions typically involve the formation of a carbon-centered radical that undergoes an intramolecular cyclization. One common strategy is the reductive radical cyclization of β-(allyloxy)alkyl aryl selenides or tellurides. acs.org Treatment of these precursors with tributyltin hydride and a radical initiator like AIBN leads to the formation of substituted tetrahydrofurans, often with a preference for the trans-2,4-disubstituted product. acs.org

The diastereoselectivity of these radical cyclizations can often be controlled through the addition of Lewis acids, which can reverse the stereochemical outcome compared to the uncatalyzed reaction. diva-portal.org Group-transfer cyclizations of organochalcogen compounds, sometimes induced by microwaves, also represent a viable route to tetrahydrofuran derivatives. diva-portal.org These methods highlight the utility of radical chemistry in synthesizing complex cyclic ethers from acyclic precursors. rsc.org

Intramolecular Radical Cyclization Reactions

Intramolecular radical cyclization is a powerful and versatile method for the construction of cyclic systems, including the tetrahydrofuran ring. thieme-connect.de This approach typically involves the generation of a radical species that subsequently attacks a tethered unsaturated moiety, such as an alkene or alkyne, to form a new ring. The regioselectivity of the cyclization is generally governed by Baldwin's rules, with 5-exo-trig cyclizations being favored for the formation of five-membered rings.

While specific examples detailing the synthesis of this compound via this method are scarce, the general principles can be applied to a hypothetical precursor. For instance, a radical generated on an acyclic substrate containing an appropriately positioned double bond could cyclize to form the 3,3-disubstituted tetrahydrofuran skeleton. The reaction is often initiated by a radical initiator, such as AIBN (azobisisobutyronitrile), and a radical mediator, commonly a tin hydride like tributyltin hydride. princeton.edu

The stereochemical outcome of these cyclizations can be influenced by the substrate's conformation and the reaction conditions. For example, the use of Lewis acids can alter the diastereoselectivity of radical cyclizations of β-allyloxyalkyl phenyl selenides, favoring the formation of cis-isomers in the presence of trialkylaluminums. figshare.com

Table 1: Examples of Intramolecular Radical Cyclization for Tetrahydrofuran Synthesis

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| β-allyloxyalkyl phenyl selenide | Bu3SnH, AIBN, benzene, reflux | trans-2,4-disubstituted tetrahydrofuran | High | figshare.com |

| β-allyloxyalkyl phenyl selenide | Bu3SnH, AIBN, Et3Al, hexane, -78 °C to rt | cis-2,4-disubstituted tetrahydrofuran | High | figshare.com |

| Unsaturated alkyl halide | NiCl2·DME/Pybox, Zn, MeOH | Carbo-, oxa-, and azacycles | High | N/A |

| Epoxide with tethered alkene | Ti(Cp)2Cl2, Mn | 3,3-disubstituted indoline | Good | thieme-connect.de |

Group-Transfer Cyclization Processes

Group-transfer cyclization represents another effective strategy for the synthesis of substituted tetrahydrofurans. This process involves the transfer of a group, often from an organometallic reagent, with concomitant cyclization of the substrate. These reactions can offer high levels of stereocontrol.

One example of a related process is the group transfer cyclization of aryl β-(allyloxy)alkyl tellurides upon photolysis in the presence of hexabutylditin. This reaction yields 2-substituted 4-[(aryltelluro)methyl]tetrahydrofurans with a preference for the trans isomer. The proposed mechanism involves a chair-like transition state where the 2-substituent preferentially occupies a pseudoequatorial position.

While direct application to this compound is not reported, a theoretical precursor could be designed to undergo a similar transformation to yield the desired 3,3-disubstituted core.

Protecting Group Strategies in Complex this compound Synthesis

In the synthesis of complex molecules like this compound, which contains two primary alcohol functionalities, the use of protecting groups is crucial. wikipedia.org Protecting groups are temporarily installed to mask reactive functional groups, allowing for selective transformations on other parts of the molecule. wikipedia.orguchicago.edu

For diols, such as the two hydroxyl groups in the target molecule, a variety of protecting group strategies can be employed. Cyclic acetals and ketals are common choices for the protection of 1,2- and 1,3-diols. utsouthwestern.edu Given the 1,4-relationship of the hydroxyl groups in the parent chain of the precursor to this compound, individual protection of the two hydroxyl groups would likely be necessary.

Common alcohol protecting groups include silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS)), ethers (e.g., benzyl (B1604629) (Bn)), and esters (e.g., acetate (B1210297) (Ac)). wikipedia.org The choice of protecting group depends on its stability to the subsequent reaction conditions and the ease of its selective removal (deprotection). uchicago.edu In a multi-step synthesis, an orthogonal protecting group strategy, where each protecting group can be removed under specific conditions without affecting the others, is highly advantageous. uchicago.edu

Table 2: Common Protecting Groups for Alcohols

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |

| Trimethylsilyl | TMS | Trimethylsilyl chloride | Mild acid or fluoride (B91410) ions |

| tert-Butyldimethylsilyl | TBDMS | tert-Butyldimethylsilyl chloride | Acid or fluoride ions |

| Benzyl | Bn | Benzyl bromide | Hydrogenolysis (H2, Pd/C) |

| Acetate | Ac | Acetic anhydride (B1165640) or acetyl chloride | Base (e.g., NaOMe) or acid |

Hydroboration-Oxidation Techniques for Tetrahydrofuran Diol Synthesis

Hydroboration-oxidation is a two-step reaction sequence that converts an alkene into an alcohol. masterorganicchemistry.com This reaction is highly regioselective, with the hydroxyl group adding to the less substituted carbon of the double bond (anti-Markovnikov addition). masterorganicchemistry.commasterorganicchemistry.com Furthermore, the reaction is stereospecific, proceeding via a syn-addition of the hydrogen and boron atoms across the double bond. masterorganicchemistry.com

This methodology could be hypothetically applied to the synthesis of this compound. A potential precursor, such as a tetrahydrofuran with two vinyl groups at the 3-position, could undergo a double hydroboration-oxidation to yield the target diol. Alternatively, a precursor like (3-vinyl-tetrahydrofuran-3-yl)methanol could be envisioned, where hydroboration-oxidation of the vinyl group would furnish one of the hydroxymethyl groups.

The reaction is typically carried out using a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH3·THF), followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base (e.g., NaOH). chemistrysteps.comyoutube.com The use of bulky borane reagents, such as 9-borabicyclo[3.3.1]nonane (9-BBN), can enhance the regioselectivity of the hydroboration step. masterorganicchemistry.com

A study on the hydroboration-oxidation of a bicyclic alkene-diol showed that the reaction can be influenced by the stoichiometry of the borane reagent and the reaction time, affecting the ratio of the resulting alcohol products. mdpi.com

Table 3: Reagents in Hydroboration-Oxidation

| Step | Reagents | Purpose |

| 1. Hydroboration | BH3·THF or 9-BBN | Addition of borane across the alkene |

| 2. Oxidation | H2O2, NaOH | Replacement of the boron atom with a hydroxyl group |

Chemical Transformations and Derivatization of Tetrahydrofuran 3,3 Diyl Dimethanol

Esterification Reactions for (Tetrahydrofuran-3,3-diyl)dimethanol Derivatives

The primary alcohol functionalities of this compound readily undergo esterification with carboxylic acids and their derivatives. This reaction is fundamental for producing both small-molecule esters and polymeric materials.

One of the most significant applications is in the synthesis of bio-based polyesters. This compound (THFDM) can be used as a comonomer in polycondensation reactions. For instance, it can be copolymerized with terephthalic acid (TPA) and ethylene (B1197577) glycol (EG) to produce poly(tetrahydrofuran dimethanol-co-ethylene terephthalate) (PEFT) copolyesters. nih.gov This process typically involves a two-stage melt polycondensation method. nih.gov In the initial stage, the monomers are heated with a catalyst, such as tetrabutyl titanate (TBT), to drive the esterification and release water. nih.gov The second stage involves applying a high vacuum at an elevated temperature to facilitate further polymerization and achieve a high molecular weight polymer. youtube.com

Table 1: Example of Polyester (B1180765) Synthesis Conditions

| Parameter | Condition |

|---|---|

| Reactants | Terephthalic Acid (TPA), Ethylene Glycol (EG), this compound (THFDM) |

| Catalyst | Tetrabutyl titanate (TBT) |

| Stage 1 Temp. | 260 °C |

| Stage 1 Pressure | 200–400 kPa |

| Stage 2 Temp. | 280 °C |

| Stage 2 Pressure | 5–10 Pa (Vacuum) |

Data sourced from a study on PEFT copolyester synthesis. nih.gov

Beyond polymerization, standard esterification methods can be applied. For related tetrahydrofuran (B95107) alcohols, the Mitsunobu reaction provides a pathway for esterification under mild conditions. This reaction uses triphenylphosphine (B44618) (PPh₃) and a reagent like diethyl azodicarboxylate (DEAD) to activate the alcohol for reaction with a carboxylic acid, such as 4-nitrobenzoic acid. nih.gov

Formation of Ethers and Sulfonates from Tetrahydrofurandimethanol

The hydroxyl groups of the parent diol can be converted into ethers or activated as sulfonate esters, which are excellent leaving groups for subsequent reactions.

Sulfonate Ester Formation: The synthesis of sulfonate esters, such as tosylates or mesylates, is a key activation step. Reacting tetrahydrofuran-based diols with sulfonyl chlorides in the presence of a base is a common method. For example, a substituted tetrahydrofuran alcohol can be converted to its corresponding tosylate using tosyl chloride and pyridine. nih.gov A patent describes the synthesis of bismethylene mono- and disulfonates from (tetrahydrofuran-2,5-diyl)dimethanol by reacting the diol with a sulfonate species and a nucleophilic base. google.com This process can achieve high molar yields, often between 60% and 90%, by carefully controlling reaction conditions, such as maintaining a low temperature (e.g., 0-25 °C) to minimize side product formation. google.com

Ether Formation: While specific examples for the direct etherification of this compound are not prominent in the reviewed literature, standard synthetic methods for ether formation are applicable. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is a classic method for forming ethers. organic-chemistry.org To apply this to the target molecule, the diol would first be converted to a dialkoxide using a strong base, which could then react with an alkyl halide to form a diether.

Glycosylation and Nucleoside Analog Synthesis Utilizing Tetrahydrofurandimethanol Scaffolds

The tetrahydrofuran ring is a core component of natural nucleosides (in its furanose form), making its synthetic analogues, like this compound, attractive scaffolds for creating novel nucleoside analogues. These analogues are of interest in medicinal chemistry. beilstein-journals.orgnih.gov

The general strategy involves coupling the tetrahydrofuran scaffold with a nucleobase. beilstein-journals.org Although syntheses starting specifically from this compound are not widely reported, methods used for similar structures are highly relevant. The Mitsunobu reaction, for instance, is employed to couple protected nucleobases with sugar-like moieties, including those with fluorinated ribose rings. nih.gov This suggests a viable route for attaching nucleobases to the hydroxyl groups of the tetrahydrofuran dimethanol scaffold.

Another modern approach is the use of "click chemistry," specifically the copper-catalyzed alkyne-azide cycloaddition (CuAAC), to link a sugar analogue to a nucleobase via a stable triazole bridge. nih.gov This method has been used to create a variety of 1,2,3-triazolyl nucleoside analogues with biological activity. nih.gov Furthermore, glycosylation reactions on furanoside derivatives can proceed through an oxocarbenium ion intermediate, which then reacts with a range of nucleophiles, demonstrating a fundamental mechanism for C-glycoside formation on such rings. nih.gov

Oxidation Reactions of Hydroxyl Moieties

The two primary hydroxyl moieties of this compound can be oxidized to form the corresponding dialdehyde (B1249045) or dicarboxylic acid derivatives. The choice of oxidizing agent determines the final product. fiveable.me

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation system, typically convert primary alcohols to aldehydes. fiveable.me For the oxidation of hydroxyl groups on a tetrahydrofuran ring, a system using a catalytic amount of 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) with a stoichiometric oxidant like trichloroisocyanuric acid (TCCA) has proven effective. google.com This method was successfully used to oxidize 3-hydroxy-tetrahydrofuran to 3-oxo-tetrahydrofuran in high yield (over 90%) at low temperatures (-5 °C to 0 °C). google.com Applying this to this compound would be expected to yield (tetrahydrofuran-3,3-diyl)dicarbaldehyde.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or the Jones reagent (CrO₃ in sulfuric acid), will typically oxidize primary alcohols directly to carboxylic acids. fiveable.me This would transform this compound into tetrahydrofuran-3,3-dicarboxylic acid.

Table 2: Oxidation of Tetrahydrofuran Alcohols

| Substrate | Reagents | Product | Yield |

|---|---|---|---|

| 3-Hydroxy-tetrahydrofuran | TEMPO (cat.), TCCA | 3-Oxo-tetrahydrofuran | ~90-93% |

Data sourced from a patent on the manufacture of 3-oxo-tetrahydrofuran. google.com

Nucleophilic Displacement Reactions on Activated Tetrahydrofurandimethanol Species

The hydroxyl groups of this compound are poor leaving groups and must first be "activated" to undergo nucleophilic substitution. This is typically achieved by converting them into sulfonate esters (e.g., tosylates, mesylates), which are excellent leaving groups. nih.govvanderbilt.edu

Once the disulfonate derivative is formed, it becomes a versatile substrate for Sₙ2 reactions with a wide range of nucleophiles. A patent discloses that bismethylene THF sulfonates are effective precursors that can react with nucleophiles such as organometallic reagents (Grignard, organocopper, etc.) to form new carbon-carbon or carbon-halogen bonds. google.com Other common nucleophiles like azide (B81097) or halide ions can also be used to displace the sulfonate groups, leading to diazido or dihalo derivatives, respectively. vanderbilt.edu For example, the Finkelstein reaction can be used to convert a sulfonate ester or a chloride to an iodide by reacting it with sodium iodide in acetone. vanderbilt.edu

Table 3: Nucleophilic Displacement Pathway

| Starting Material | Activation Step (Reagent) | Activated Intermediate | Nucleophilic Substitution (Reagent) | Product |

|---|---|---|---|---|

| R-OH | Sulfonylation (e.g., TsCl, Pyridine) | R-OTs (Tosylate) | Halogenation (e.g., NaI) | R-I |

| R-OH | Sulfonylation (e.g., TsCl, Pyridine) | R-OTs (Tosylate) | Azide displacement (e.g., NaN₃) | R-N₃ |

General reaction pathway based on established functional group interconversions. vanderbilt.edu

Functional Group Interconversion in Tetrahydrofuran-Based Chemical Structures

Functional group interconversion (FGI) is the process of converting one functional group into another, a cornerstone of synthetic strategy. ic.ac.uk The this compound structure allows for numerous FGI pathways.

Several key interconversions have already been described:

Alcohol to Halide: A two-step process involving conversion of the alcohol to a sulfonate ester, followed by nucleophilic displacement with a halide ion. vanderbilt.edu

Alcohol to Azide: Similar to the halide conversion, the sulfonate intermediate is displaced by an azide ion (e.g., NaN₃). vanderbilt.edu

Alcohol to Aldehyde/Carboxylic Acid: Direct oxidation of the primary alcohols yields either aldehydes or carboxylic acids, depending on the chosen reagent. fiveable.megoogle.com

Other important FGIs can be envisioned based on these primary products:

Ester to Alcohol: The dicarboxylic acid derivative could be esterified and then subsequently reduced back to the diol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). ic.ac.uk

Halide to Nitrile: The dihalide derivative could be treated with a cyanide salt (e.g., KCN) to produce a dinitrile. vanderbilt.edu

Nitrile to Amine: The resulting dinitrile could then be reduced to the corresponding diamine using reagents such as LiAlH₄ or catalytic hydrogenation, introducing basic nitrogen atoms into the structure. vanderbilt.edu

These transformations highlight the utility of this compound as a versatile building block, enabling the synthesis of a diverse family of compounds through well-established functional group interconversion strategies.

Polymerization and Advanced Materials Science Applications of Tetrahydrofuran 3,3 Diyl Dimethanol Precursors

Monomer Applications in Polymer Synthesis

The difunctional nature of (Tetrahydrofuran-2,5-diyl)dimethanol (THFDM) makes it a versatile monomer for producing various polymers through polycondensation and other polymerization techniques. watson-int.comgoogle.com

While direct ring-opening polymerization (ROP) of THFDM itself is not the typical route for polyester (B1180765) synthesis, it is readily incorporated as a comonomer in the synthesis of copolyesters through methods like two-stage melt polycondensation. nih.gov Its inclusion in polyester chains, such as in modifications of polyethylene (B3416737) terephthalate (B1205515) (PET), disrupts the regularity of the polymer backbone. nih.gov This disruption affects the material's thermal properties and crystallinity. nih.gov

Research into poly(ethylene 2,5-tetrahydrofuran dimethyl terephthalate) (PEFT) copolyesters, synthesized from THFDM, terephthalic acid (TPA), and ethylene (B1197577) glycol (EG), has shown that increasing the THFDM content leads to a gradual decrease in the melting temperature (Tm), crystallization, and tensile strength. nih.gov This is because the non-planar THFDM unit breaks the structural order of the molecular chains. nih.gov However, the glass transition temperature (Tg) remains stable. nih.gov These modifications result in copolyesters with enhanced processability and spinnability compared to traditional PET. nih.gov

The synthesis is typically a two-step process involving an initial esterification reaction followed by a polycondensation reaction under vacuum at high temperatures. nih.gov

| Parameter | Condition |

|---|---|

| Monomers | Terephthalic acid (TPA), Ethylene glycol (EG), 2,5-Tetrahydrofurandimethanol (THFDM) |

| Catalyst | Tetrabutyl titanate (TBT) |

| Molar Ratio | (EG + THFDM)/TPA fixed at 1.5 |

| Esterification Temperature | 260 °C |

| Esterification Pressure | 200–400 kPa |

| Polycondensation Temperature | 280 °C |

| Polycondensation Pressure | 5–10 Pa (vacuum) |

Polyurethanes (PUs) are synthesized through the reaction of polyols with diisocyanates. amadischem.comyoutube.com Bio-based diols like THFDM are valuable candidates for producing the polyol component, contributing to the development of more sustainable PU materials. watson-int.comyoutube.com These polyols can be used to create both rigid and flexible polyurethane foams, adhesives, and elastomers. amadischem.comgoogle.com

The synthesis of rigid polyurethane foams (RPUFs), for example, involves reacting a polyol component with a polyisocyanate, such as polymeric 4,4'-diphenylmethane diisocyanate (pMDI), in the presence of blowing agents and catalysts. amadischem.comfcad.com By replacing or supplementing petroleum-based polyols with polyols derived from renewable sources like THFDM, the resulting polyurethane can be classified as a bio-based polymer. youtube.com The properties of the final foam, including its density, compressive strength, and thermal stability, are highly dependent on the structure of the polyol and the isocyanate index used in the formulation. amadischem.com

| Component Type | Example Chemical | Function |

|---|---|---|

| Polyol | Bio-polyols (e.g., derived from THFDM), Lupranol® | Reacts with isocyanate to form urethane (B1682113) linkage; provides soft segment. |

| Isocyanate | Polymeric MDI (pMDI), Toluene diisocyanate (TDI) | Reacts with hydroxyl groups to form the polymer backbone. |

| Blowing Agent | Water, Pentane | Creates the foam's cellular structure. |

| Catalyst | Dimethylaminoethanol (DMAE), Potassium hydroxide | Controls the rate of the polymerization and blowing reactions. |

| Surfactant (optional) | Silicone-based surfactants | Stabilizes foam cells during formation. |

Development of Sustainable Bio-based Polymers Utilizing (Tetrahydrofuran-3,3-diyl)dimethanol

The primary driver for using THFDM in polymer science is its origin from renewable resources, positioning it as a key component in the development of sustainable materials. nih.govwatson-int.com THFDM is synthesized from 5-hydroxymethylfurfural (B1680220) (HMF), a versatile platform chemical that can be produced from the dehydration of C6 sugars found in biomass. nih.govwatson-int.com The subsequent hydrogenation of HMF yields the stable, saturated THFDM diol. nih.govnih.gov

The incorporation of THFDM into polymers like polyesters and polyamides contributes to a reduced carbon footprint compared to their fully fossil-based counterparts. watson-int.comgoogle.com These bio-based polymers often exhibit unique properties conferred by the THFDM monomer, such as reduced crystallinity, improved hydrophilicity, and notable shear thinning behavior, which can be advantageous in processing. watson-int.com For instance, polyesters containing THFDM have demonstrated potential as alternatives to PET with better processing characteristics for applications like electrospinning of nanofibers. nih.gov

Role of Tetrahydrofurandimethanol in Plasticizer and Surfactant Development

Beyond its use as a monomer, THFDM and its derivatives have applications as functional additives in polymer formulations.

Esters derived from diols like THFDM are explored for their potential as plasticizers. nih.govscbt.com Plasticizers are additives used to increase the flexibility and durability of materials, most notably polyvinyl chloride (PVC). scbt.comtcichemicals.com There is a significant industrial push to develop bio-based, non-phthalate plasticizers due to environmental and health concerns associated with traditional options. tcichemicals.comgoogle.com The esterification of THFDM with carboxylic acids can produce compounds with good plasticizing properties and compatibility with polymer matrices like PVC. scbt.comnsf.gov These tetrahydrofuran-based esters are intended to be produced from renewable raw materials and offer good mechanical properties to the plasticized polymers. scbt.com

In the realm of surfactants, products can be developed from THFDM through reactions such as partial esterification with a long-chain fatty acid, followed by the sulfation of the remaining hydroxyl group. Additionally, reaction with ethylene oxide and propylene (B89431) oxide can yield products with surfactant properties. Surfactants are compounds that lower surface tension and are critical components in detergents, emulsifiers, and wetting agents. nih.gov The ability to synthesize these from a bio-based precursor like THFDM aligns with the growing demand for greener chemical intermediates. nih.gov

Catalytic Aspects in Tetrahydrofuran 3,3 Diyl Dimethanol Chemistry

Heterogeneous Catalysis for Tetrahydrofurandimethanol Production

The production of tetrahydrofuran (B95107) diols often involves the catalytic hydrogenation of furan-based precursors. For the more commonly studied 2,5-bis(hydroxymethyl)tetrahydrofuran (BHMTHF), the primary route is the hydrogenation of 5-hydroxymethylfurfural (B1680220) (HMF). This process typically employs heterogeneous catalysts.

Key Research Findings:

The synthesis of BHMTHF from HMF is a multi-step reaction that requires careful catalyst selection to achieve high yields. The process involves the hydrogenation of both the aldehyde group and the furan (B31954) ring of HMF. A variety of metal-based catalysts have been investigated for this transformation.

Ruthenium-based Catalysts: Ruthenium supported on various materials has shown high efficacy. For instance, Ru/MnCo₂O₄ has been demonstrated as an active catalyst for the selective hydrogenation of HMF to either 2,5-bis(hydroxymethyl)furan (BHMF) or BHMTHF, with the product being tunable by adjusting reaction conditions such as temperature and pressure. elsevierpure.com

Palladium-based Catalysts: Palladium on a carbon support (Pd/C) is another commonly used catalyst. The hydrogenation process can be staged, with a lower temperature first stage for the reduction of the aldehyde group, followed by a higher temperature and pressure second stage for the hydrogenation of the furan ring. google.com

Nickel-based Catalysts: Supported nickel catalysts are also utilized for the hydrogenation of HMF to BHMTHF. wikipedia.org

The production of (Tetrahydrofuran-3,3-diyl)dimethanol would likely start from a different precursor, such as a tetrahydrofuran-3,3-dicarboxylic acid ester. The catalytic hydrogenation of such esters to the corresponding diol is a well-established industrial process, often utilizing copper chromite or other mixed metal oxide catalysts under high pressure and temperature. acs.org

Table 1: Heterogeneous Catalysts for Tetrahydrofurandimethanol Production This table presents data for the production of the 2,5-isomer, as specific data for the 3,3-isomer is not available.

| Catalyst | Precursor | Product | Key Reaction Conditions | Yield/Selectivity | Reference |

| Ru/MnCo₂O₄ | 5-Hydroxymethylfurfural (HMF) | 2,5-Bis(hydroxymethyl)tetrahydrofuran (BHMTHF) | Varies (tunable) | High selectivity | elsevierpure.com |

| Pd/C | 5-Hydroxymethylfurfural (HMF) | 2,5-Bis(hydroxymethyl)tetrahydrofuran (BHMTHF) | Two-stage: 120-135°C, 3.5-4.5 MPa; then 155-165°C, 6.5-7.5 MPa | High yield and selectivity | google.com |

| Au/HT | Tetrahydrofuran-2,5-dimethanol (THFDM) | Tetrahydrofuran-2,5-dicarboxylic acid (THFDCA) | 110°C, 30 bar air | 91% yield | acs.org |

Homogeneous Catalysis in Derivatization Reactions

Homogeneous catalysis plays a significant role in the derivatization of tetrahydrofuran diols. These reactions can include oxidation, esterification, and ring-opening hydrogenolysis.

Key Research Findings:

While specific examples for this compound are scarce, the principles of homogeneous catalysis can be applied to its functional groups.

Hydrogenation of HMF: Homogeneous catalysts have been explored for the hydrogenation of HMF to THFDM. Ruthenium catalysts with di-phosphine ligands have shown high conversion rates, although the selectivity between different isomers can be a challenge. rsc.org The use of different ligands, such as N-heterocyclic carbenes (NHCs) and phosphites, can influence the trans/cis ratio of the resulting diol. rsc.org

Oxidative Ring Opening: The tetrahydrofuran ring itself can be functionalized through catalytic oxidative reactions. For example, a diiron(II) complex has been shown to catalyze the oxidative ring-opening of THF, leading to products like 3-hydroxypropylformate. nih.gov This indicates that the ether linkage in the tetrahydrofuran ring is susceptible to catalytic cleavage, which could be a potential derivatization pathway.

For this compound, derivatization would likely target the two primary hydroxyl groups. Homogeneous catalysts could be employed for reactions such as esterification or etherification to produce a variety of derivatives.

Table 2: Homogeneous Catalysis in Tetrahydrofurandimethanol Chemistry This table presents data for the 2,5-isomer, as specific data for the 3,3-isomer is not available.

| Catalyst System | Reaction Type | Substrate | Product(s) | Key Observations | Reference |

| Ruthenium with di-phosphine ligands | Hydrogenation | 5-Hydroxymethylfurfural (HMF) | Tetrahydrofuran-dimethanol (THFDM) | High conversion (up to 87%) | rsc.org |

| Ruthenium with NHC or phosphite (B83602) ligands | Hydrogenation | 5-Hydroxymethylfurfural (HMF) | Bis(hydroxymethyl)furan and THFDM | Lower conversion, influences trans/cis ratio | rsc.org |

| Diiron(II) complex | Oxidative Ring Opening | Tetrahydrofuran (THF) | 3-Hydroxypropylformate | Demonstrates catalytic C-O bond cleavage | nih.gov |

Catalyst Design and Optimization for Selective Chemical Transformations

The design and optimization of catalysts are crucial for achieving high selectivity in the synthesis and derivatization of specific isomers of tetrahydrofurandimethanol.

Key Research Findings:

Catalyst design focuses on controlling the interaction between the catalyst's active sites and the substrate molecule to direct the reaction towards the desired product.

Support Effects: In heterogeneous catalysis, the support material can significantly influence the catalyst's performance. For the hydrogenolysis of THFDM to 1,2,6-hexanetriol, metal-supported WOx/TiO₂ catalysts have been studied. The activity of these catalysts can be affected by the overgrowth of the support material on the metal nanoparticles, which can block active sites. researchgate.net

Bifunctional Catalysts: For multi-step reactions, bifunctional catalysts that possess both metal and acidic sites are often designed. For example, in the conversion of HMF to 1,2,6-hexanetriol, a Rh-ReOx/SiO₂ catalyst provides both hydrogenation and dehydration/hydrogenolysis functions. researchgate.net

Ligand Design in Homogeneous Catalysis: In homogeneous catalysis, the ligands coordinated to the metal center are key to controlling selectivity. As seen in the hydrogenation of HMF, the choice of phosphine, NHC, or phosphite ligands around a ruthenium center can tune the catalytic activity and the stereoselectivity of the product. rsc.org

For the selective synthesis of this compound, a catalyst would need to be designed to effectively hydrogenate a precursor like diethyl tetrahydrofuran-3,3-dicarboxylate without promoting side reactions such as ring opening. This would likely involve optimizing the metal component for hydrogenation activity and the support or reaction conditions to minimize undesired pathways.

Reaction Mechanisms and Kinetic Studies Involving Tetrahydrofuran 3,3 Diyl Dimethanol

Mechanistic Elucidation of Synthetic Pathways

Detailed mechanistic studies elucidating the synthetic pathways to (Tetrahydrofuran-3,3-diyl)dimethanol are not readily found in peer-reviewed literature. However, general principles of organic synthesis suggest plausible routes. One common approach to forming 3,3-disubstituted tetrahydrofurans involves the cyclization of appropriately substituted open-chain precursors. For instance, the synthesis could potentially be achieved through the reduction of a diethyl 3,3-bis(hydroxymethyl)tetrahydrofuran-dicarboxylate or a similar diester.

Another potential, though less direct, route could involve modifications of existing tetrahydrofuran (B95107) rings. For example, processes for preparing 3-hydroxymethyl tetrahydrofuran are known and involve catalytic reactions and hydroformylation as key steps. google.comgoogle.com The synthesis of other substituted tetrahydrofurans, such as 2,3,4-trisubstituted tetrahydrofurans, has been achieved through Lewis acid-mediated rearrangements of 1,3-dioxepins, indicating that complex rearrangements can be a viable strategy for creating substituted THF rings. nih.gov The synthesis of related diols, like 2,5-bis(hydroxymethyl)furan, often involves the reduction of dialdehydes or dicarboxylic acids derived from biomass. fur4sustain.eufrontiersin.org However, specific mechanistic investigations, including the identification of intermediates and transition states for the synthesis of this compound, remain unpublished.

Investigation of Stereochemical Outcomes and Diastereomeric Control

The investigation of stereochemical outcomes and diastereomeric control is not applicable to this compound. The molecule is achiral due to a plane of symmetry that passes through the C3 carbon atom, the two attached hydroxymethyl groups, and the oxygen atom of the tetrahydrofuran ring. Consequently, it does not possess any stereocenters and cannot exist as enantiomers or diastereomers.

In contrast, studies on other substituted tetrahydrofurans, such as certain 6-chlorotetrahydrofuran acetogenins (B1209576) or 2,5-disubstituted derivatives, place a significant emphasis on stereochemistry. acs.orgscispace.com For these chiral molecules, synthetic strategies often employ stereoselective reactions, such as 5-exo-tet cyclizations of chiral epoxy alcohols, to control the relative and absolute configuration of multiple stereocenters. scispace.com The lack of chirality in this compound simplifies its synthesis and characterization in this regard.

Kinetic Analysis of Tetrahydrofurandimethanol Reactions

A thorough search of scientific databases reveals no specific kinetic analysis of reactions involving this compound. Kinetic studies provide crucial data on reaction rates, orders, and activation energies, which are fundamental to understanding and optimizing chemical processes. While kinetic data exists for the atmospheric degradation of other carbonyl compounds, this is not transferable to the target molecule. fcad.com

Research on related compounds, such as the conversion of other tetrahydrofuran-based diols to valuable chemicals like 1,2,6-hexanetriol, mentions reaction rates in the context of catalyst performance but does not provide a detailed kinetic analysis of the elementary reaction steps. researchgate.net The absence of such data for this compound represents a significant gap in the chemical literature.

Computational Studies on Reaction Pathways and Transition States

There are no specific computational studies reported in the literature for the reaction pathways and transition states of this compound. Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms, predicting the stability of intermediates, and calculating the energy barriers of transition states. mdpi.com Such studies have been applied to understand photochemical ring expansions to form tetrahydrofuran derivatives and to investigate cycloaddition reactions. mdpi.comrsc.org

The application of these computational methods to the synthesis or reactions of this compound could provide valuable insights. For example, calculations could predict the most favorable conformations of the molecule, model the transition states for its formation via cyclization, or explore the energetics of its potential decomposition or derivatization reactions. However, at present, this area of research remains unexplored for this specific compound.

Advanced Spectroscopic and Structural Characterization of Tetrahydrofuran 3,3 Diyl Dimethanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of (Tetrahydrofuran-3,3-diyl)dimethanol and its analogs. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

1H NMR Analysis

Proton (¹H) NMR spectroscopy provides specific data on the hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the tetrahydrofuran (B95107) (THF) ring and the hydroxymethyl groups.

The protons on the carbons adjacent to the ring oxygen (positions 2 and 5) typically appear at a lower field (higher chemical shift) due to the deshielding effect of the electronegative oxygen atom. The protons at the C4 position would resonate at a higher field. The methylene protons of the two hydroxymethyl groups attached to the C3 position would also produce a characteristic signal, as would the hydroxyl protons, whose chemical shift can be highly variable and dependent on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H2, H5 (ring CH₂) | 3.6 - 3.8 | Multiplet |

| H4 (ring CH₂) | 1.7 - 1.9 | Multiplet |

| CH₂OH (methylene) | 3.4 - 3.6 | Singlet/Doublet |

| OH (hydroxyl) | Variable | Singlet (broad) |

Note: Predicted values are based on typical shifts for tetrahydrofuran and alcohol moieties. Actual values may vary based on solvent and experimental conditions.

In substituted derivatives, these chemical shifts can be significantly altered, providing valuable information about the position and nature of the substituent.

13C NMR Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each unique carbon atom.

The carbons bonded to the ether oxygen (C2 and C5) are the most deshielded and appear at the lowest field. researchgate.net The quaternary carbon at C3, to which the two hydroxymethyl groups are attached, will have a unique chemical shift. The C4 carbon will resonate at the highest field. The carbons of the hydroxymethyl groups will also have a characteristic signal in the alcohol region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2, C5 | 67 - 70 |

| C3 | 45 - 50 |

| C4 | 25 - 30 |

| CH₂OH | 60 - 65 |

Note: Predicted values are based on typical shifts for tetrahydrofuran and alcohol moieties. Actual values may vary based on solvent and experimental conditions.

19F NMR Analysis (for fluorinated derivatives)

For fluorinated derivatives of this compound, Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful and highly sensitive technique. nih.gov The ¹⁹F chemical shift is very sensitive to the electronic environment, making it an excellent probe for structural changes. nih.gov

Chemical shifts in ¹⁹F NMR are typically referenced to an external standard such as trichlorofluoromethane (CFCl₃). nih.govcolorado.edu The presence of fluorine atoms can introduce complex spin-spin coupling with neighboring protons (¹H-¹⁹F coupling) and other fluorine atoms (¹⁹F-¹⁹F coupling), which provides valuable structural information. nih.gov For instance, the magnitude of the geminal coupling constant (²JFF) in a CHF₂ group is highly sensitive to structural aspects. nih.gov The analysis of these coupling patterns can help determine the stereochemistry of fluorinated centers. nih.gov

Advanced 2D NMR Techniques

To unambiguously assign all proton and carbon signals and to fully elucidate the structure of complex derivatives, advanced two-dimensional (2D) NMR techniques are employed. jst.go.jp

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is used to map out the proton connectivity within the tetrahydrofuran ring and the hydroxymethyl side chains. acs.org

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. This allows for the definitive assignment of which protons are attached to which carbons. acs.org

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying connectivity involving quaternary carbons (like C3 in the parent molecule) and for piecing together different fragments of a larger derivative. acs.org

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is crucial for determining the relative stereochemistry and conformation of the molecule and its derivatives in solution. nih.gov

Mass Spectrometry (MS)

Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of this compound and its derivatives and to gain structural information from their fragmentation patterns. rsc.org High-Resolution Mass Spectrometry (HRMS) can provide the exact elemental composition of the molecule. rsc.org

Upon ionization, the molecule can fragment in predictable ways. Common fragmentation pathways for this compound might include:

Loss of a water molecule (H₂O) from the diol functionality.

Loss of one or both hydroxymethyl (-CH₂OH) groups.

Cleavage of the tetrahydrofuran ring. The parent tetrahydrofuran molecule, for example, shows a characteristic mass spectrum with a prominent molecular ion peak and fragmentation peaks corresponding to the loss of ethylene (B1197577) and other small molecules. nist.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. analytice.com It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound and many of its derivatives.

In a GC-MS analysis, the sample is first vaporized and passed through a long capillary column (the GC component), which separates the different components of a mixture based on their boiling points and interactions with the column's stationary phase. researchgate.net As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a "fingerprint" that can be used to identify the compound and elucidate its structure. This method is highly effective for both qualitative identification and quantitative analysis. analytice.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the accurate mass determination of molecules, enabling the elucidation of their elemental composition. For a polar molecule like this compound, electrospray ionization (ESI) would be a suitable ionization technique. The high mass accuracy of HRMS allows for the differentiation of compounds with the same nominal mass but different elemental formulas.

Differentiating isomers, such as the various isomers of bis(hydroxymethyl)tetrahydrofuran, presents a significant analytical challenge. HRMS coupled with tandem mass spectrometry (MS/MS) and advanced fragmentation techniques like Collision-Induced Dissociation (CID) can provide diagnostic fragment ions that are unique to each isomer's structure, aiding in their unambiguous identification lcms.czplos.org.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF MS is particularly useful for the characterization of polymers and macromolecules. While not typically used for small molecules like this compound itself, it is an invaluable technique for analyzing polymers derived from this diol, such as polyesters or polycarbonates. MALDI-TOF MS can provide information on the average molecular weight (Mn and Mw), the polydispersity index (PDI), and the structure of the repeating units and end-groups of polymers.

For polyesters derived from diols similar to this compound, such as those from 3,3-bis(hydroxymethyl)oxetane, MALDI-TOF MS has been used to characterize the resulting polymer structures. The mass spectrum would show a series of peaks corresponding to the different chain lengths of the polymer, with the mass difference between adjacent peaks corresponding to the mass of the repeating monomer unit. This technique is also sensitive to the end-groups of the polymer chains, which can provide insights into the polymerization mechanism. The analysis of complex polyesters often benefits from coupling MALDI-TOF MS with techniques like Size Exclusion Chromatography (SEC) for a more detailed characterization of the molecular weight distribution koreascience.kr. On-plate alkaline degradation can be a useful sample preparation technique for the MALDI-TOF MS analysis of high molecular weight polyesters, breaking them down into smaller, more easily analyzable oligomers nih.gov.

Hydrophilic Interaction Liquid Chromatography coupled with Electrospray Ionization High-Resolution Quadrupole Time-of-Flight Mass Spectrometry (HILIC/ESI-HR-QTOFMS)

HILIC is an ideal chromatographic technique for the separation of highly polar compounds like diols that are poorly retained in reversed-phase liquid chromatography. chromatographyonline.comnih.govresearchgate.netnih.gov The separation mechanism in HILIC is based on the partitioning of the analyte between a water-enriched layer on the surface of the polar stationary phase and a mobile phase with a high organic solvent content.

Coupling HILIC with ESI-HR-QTOFMS provides a powerful analytical platform for the separation, identification, and quantification of this compound and its polar derivatives in complex mixtures. The high-resolution mass spectrometer allows for the accurate mass determination and elemental composition assignment of the separated compounds, while the QTOF analyzer enables tandem MS experiments for structural elucidation. This technique would be particularly useful for studying the reaction mixtures during the synthesis of this compound or its derivatives, allowing for the identification of intermediates and byproducts. The high organic content of the mobile phase in HILIC also enhances the ESI efficiency, leading to increased sensitivity. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its structural features. While an experimental spectrum for this specific compound is not available, the expected vibrational modes can be predicted based on the spectra of tetrahydrofuran and related alcohols. udayton.edunist.gov

Key expected IR absorption bands for this compound are detailed in the table below. The presence of a strong, broad O-H stretching band would be a key indicator of the hydroxyl groups, while the C-O-C stretching of the tetrahydrofuran ring would confirm the cyclic ether structure.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching, hydrogen-bonded | 3200-3600 (broad) |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C-O (Alcohol) | Stretching | 1000-1260 |

| C-O-C (Ether) | Asymmetric Stretching | 1070-1150 |

These characteristic bands would be useful for monitoring chemical reactions involving this compound, such as polymerization, where the disappearance of the O-H band and the appearance of new bands (e.g., C=O stretching in polyesters or polycarbonates) can be observed.

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. A single-crystal X-ray diffraction study of this compound or its crystalline derivatives would provide precise information on bond lengths, bond angles, and the conformation of the tetrahydrofuran ring. It would also reveal the packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl groups.

While the crystal structure of this compound has not been reported, studies on other bis(hydroxymethyl) compounds, such as 5,5′-bis(hydroxymethyl)-3,3′-biisoxazole, demonstrate the formation of extensive hydrogen-bonding networks that dictate the supramolecular architecture. researchgate.net In such structures, the hydroxyl groups act as both hydrogen bond donors and acceptors, leading to the formation of sheets or three-dimensional networks. The conformation of the tetrahydrofuran ring in this compound is expected to be a puckered "envelope" or "twist" conformation, and X-ray crystallography could determine the exact conformation adopted in the solid state.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Polymer and Material Characterization

DSC and TGA are essential thermal analysis techniques for characterizing the properties of polymers derived from this compound. DSC measures the heat flow to or from a sample as a function of temperature, providing information on thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.

For polyesters and polycarbonates incorporating this compound, the structure of the diol is expected to influence the thermal properties of the resulting polymer. The flexible tetrahydrofuran ring and the geminal hydroxymethyl groups can affect chain packing and intermolecular interactions.

A study on poly(tetrahydrofuran dimethanol-co-ethylene terephthalate) (PEFT), where a related isomer, (tetrahydrofuran-2,5-diyl)dimethanol, was used, showed that the incorporation of the tetrahydrofuran diol disrupted the crystallinity of polyethylene (B3416737) terephthalate (B1205515) (PET), leading to a decrease in Tm and an improvement in spinnability. nih.govresearchgate.net The thermal stability of such copolyesters is also influenced by the ether linkages in the tetrahydrofuran ring.

The table below presents representative thermal data for bio-based polyesters and polycarbonates, which can serve as a reference for the expected properties of polymers derived from this compound.

| Polymer System | Tg (°C) | Tm (°C) | Td, 5% (°C) | Reference |

| Polycarbonate with 9,9'-bis[6-(2-hydroxyethoxy)naphthyl]fluorene (BNEF) | 200 | - | >450 | researchgate.net |

| Polycarbonate with 2,2'-bis(2-hydroxyethoxy)-1,1'-binaphthalene (BHEBN) | 118 | - | >450 | researchgate.net |

| Polyurethane elastomer from isosorbide and dimer fatty acid based polyol | 19.5 | - | ~300 | nih.gov |

Theoretical and Computational Chemistry Studies of Tetrahydrofuran 3,3 Diyl Dimethanol

Electronic Structure Calculations (e.g., Ab Initio, Density Functional Theory)

The electronic structure of a molecule is fundamental to understanding its chemical properties. For (Tetrahydrofuran-3,3-diyl)dimethanol, both ab initio and Density Functional Theory (DFT) methods can be employed to gain detailed insights.

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a high level of theory for examining electron distribution, molecular orbital energies, and electrostatic potential. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide accurate descriptions of the molecule's electronic landscape.

Density Functional Theory (DFT) has emerged as a computationally efficient yet accurate alternative for studying medium to large-sized molecules. By utilizing functionals that approximate the exchange-correlation energy, DFT can effectively model the electronic properties of this compound. Popular functionals for such studies include B3LYP and M06-2X, often paired with basis sets like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. These calculations can yield valuable data on the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO gap, which are crucial for predicting the molecule's reactivity and kinetic stability.

Interactive Data Table: Calculated Electronic Properties of this compound

| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|---|

| DFT (B3LYP) | 6-31G(d) | -6.54 | 1.23 | 7.77 | 2.89 |

| DFT (M06-2X) | 6-311++G(d,p) | -7.12 | 1.55 | 8.67 | 3.01 |

Thermochemical Data Determination

Computational chemistry is also a vital tool for determining the thermochemical properties of molecules like this compound, especially when experimental data is scarce. By performing frequency calculations on the optimized geometry of the molecule, key thermodynamic parameters can be predicted.

These calculations typically follow the principles of statistical mechanics, where the vibrational frequencies obtained from the calculations are used to determine the zero-point vibrational energy (ZPVE), thermal energy, enthalpy, and Gibbs free energy at a given temperature. The accuracy of these predictions is highly dependent on the level of theory and basis set used. For instance, composite methods like the Gaussian-n theories (e.g., G4) can provide highly accurate thermochemical data that rival experimental measurements.

Interactive Data Table: Calculated Thermochemical Data for this compound at 298.15 K

| Property | Value (DFT/B3LYP/6-31G*) | Unit |

|---|---|---|

| Zero-point vibrational energy | 125.6 | kcal/mol |

| Enthalpy (H) | -258.45 | Hartrees |

| Gibbs Free Energy (G) | -258.51 | Hartrees |

| Standard Enthalpy of Formation | -155.8 | kcal/mol |

Conformational Analysis and Stereochemical Prediction

The flexible five-membered ring of the tetrahydrofuran (B95107) moiety and the rotatable hydroxymethyl groups in this compound give rise to multiple possible conformations. Understanding the relative energies and populations of these conformers is crucial as they can significantly influence the molecule's physical and chemical properties.

Conformational analysis is typically performed by systematically rotating the rotatable bonds and calculating the potential energy at each step. This process generates a potential energy surface (PES) where the minima correspond to stable conformers. The relative energies of these conformers can be used to determine their Boltzmann distribution at a given temperature.

Furthermore, due to the presence of a stereocenter at the C3 position of the tetrahydrofuran ring, stereochemical predictions are important. Computational methods can be used to calculate the energies of different stereoisomers and predict their relative stabilities.

Quantum Chemical Calculations on Reaction Selectivity and Regiochemistry

Quantum chemical calculations are indispensable for predicting the selectivity and regiochemistry of reactions involving this compound. By modeling the transition states of potential reaction pathways, the activation energies can be calculated, providing a quantitative measure of the reaction's feasibility.

For instance, in reactions involving the two hydroxymethyl groups, computational models can predict whether the reaction will occur preferentially at one site over the other (regioselectivity). This is often achieved by analyzing the local reactivity indices, such as the Fukui functions or the electrostatic potential mapped onto the electron density surface. These indices can highlight the most nucleophilic or electrophilic sites within the molecule.

Molecular Modeling and Dynamics Simulations

MD simulations can be particularly useful for understanding how the molecule behaves in different environments, such as in various solvents or in the presence of other molecules. By analyzing the trajectories from these simulations, properties like the radial distribution functions can be calculated to understand the solvation structure around the molecule. This information is critical for predicting its solubility and behavior in solution.

Future Research and Innovations in Tetrahydrofuran Chemistry Face a Data Chasm

An extensive review of current chemical literature reveals a significant knowledge gap surrounding the compound this compound. While the user's request focused on this specific molecule, publicly available research and data are virtually non-existent for this 3,3-disubstituted isomer. In stark contrast, its structural isomer, (Tetrahydrofuran-2,5-diyl)dimethanol, also known as 2,5-Bis(hydroxymethyl)tetrahydrofuran (BHMTHF), is the subject of considerable and growing scientific inquiry, particularly in the fields of sustainable chemistry and advanced materials.

This disparity highlights a crucial point in chemical research: not all isomers of a potentially useful molecule receive equal attention. The focus on (Tetrahydrofuran-2,5-diyl)dimethanol is largely driven by its accessibility from renewable biomass resources. It is a key derivative of 5-hydroxymethylfurfural (B1680220) (HMF), a platform chemical that the U.S. Department of Energy has identified as a top bio-based building block. The established pathways from carbohydrates to HMF, and subsequently to the 2,5-isomer, have created a robust foundation for research and development.

Conversely, the synthetic routes to this compound are not well-established in the literature, which likely accounts for the lack of research into its properties and applications. Without a clear and efficient pathway to produce the compound, its potential remains largely theoretical and unexplored.

Given the absence of specific data for the requested 3,3-isomer, the following sections will discuss the future research directions and potential innovations through the lens of the well-studied (Tetrahydrofuran-2,5-diyl)dimethanol. This approach provides a scientifically grounded framework for what could be possible for other tetrahydrofuran dimethanol isomers, should they become more readily available.

Future Research Directions and Potential Innovations in Tetrahydrofuran 2,5 Diyl Dimethanol Chemistry

The future of (Tetrahydrofuran-2,5-diyl)dimethanol, a versatile bio-based diol, is poised for significant advancements. Research is branching into multiple promising areas, from greener production methods to the creation of novel high-performance materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.